
3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine and pyrazole derivatives has been extensively studied. For example, a method for the synthesis of pyrazolo[3,4-b]pyridine derivatives involves the condensation of N(1) substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .Molecular Structure Analysis
The molecular structure of “3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine” can be analyzed using various spectroscopic techniques, such as IR, 1H NMR, and 13C NMR . Theoretical studies can also provide insights into the molecular geometry and vibrational spectra of similar compounds .Chemical Reactions Analysis
The chemical reactions of pyridine derivatives have been explored in various studies. For instance, electrochemical studies have contributed to understanding the redox reaction mechanisms of hydrogenated pyridine derivatives . Photochemical reactions of certain carbenes with pyridine have also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine” can be inferred from similar compounds. For instance, pyridine is a colorless liquid and is highly flammable . It is also known to cause skin and eye irritation .Applications De Recherche Scientifique
Proton Transfer and Luminescence Properties :
- 2-(1H-pyrazol-5-yl)pyridine derivatives, including closely related compounds, exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are demonstrated by dual luminescence and kinetic coupling of fluorescence bands, which is relevant for applications in photophysics and photochemistry (Vetokhina et al., 2012).
Corrosion Inhibition :
- Pyridine–pyrazole compounds, including structures similar to the target compound, have been investigated for their role in corrosion inhibition of steel in acidic environments. Their efficiency as inhibitors increases with concentration, acting primarily as cathodic inhibitors and showing significant reduction in corrosion rates (Bouklah et al., 2005).
Theoretical Investigations on Inhibition Mechanisms :
- Theoretical studies on nitrogen-heterocyclic compounds related to the target compound reveal their adsorption mechanism on steel surfaces, with inhibition efficiency linked to molecular structure and the energy levels of molecular orbitals (Ma et al., 2006).
Metal Extraction and Coordination Chemistry :
- Synthesized pyridine-based ligands, including pyrazole-pyridine derivatives, have been used for the extraction of nickel(II) and copper(II) ions, demonstrating their potential in coordination chemistry and metal ion extraction applications (Pearce et al., 2019).
Organic Light-Emitting Diodes (OLEDs) :
- Compounds incorporating 3-(1H-pyrazol-1-yl)pyridine units have been used in the development of bipolar host materials for phosphorescent organic light-emitting diodes, showing significant potential in improving OLED efficiency and performance (Li et al., 2016).
Antioxidant, Antitumor, and Antimicrobial Activities :
- New heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, similar to the target compound, have demonstrated antioxidant, antitumor, and antimicrobial activities. These activities are crucial in pharmaceutical research and development (Kaddouri et al., 2020).
Photophysical Investigation and Chemosensor Applications :
- Pyrazoline derivatives, structurally related to the target compound, have been synthesized and investigated for their photophysical properties. They have potential applications as fluorescent chemosensors for metal ion detection (Asiri et al., 2020).
Propriétés
IUPAC Name |
3-[5-(dimethoxymethyl)-1H-pyrazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-11(16-2)10-6-9(13-14-10)8-4-3-5-12-7-8/h3-7,11H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQYFGBTGPYTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=NN1)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

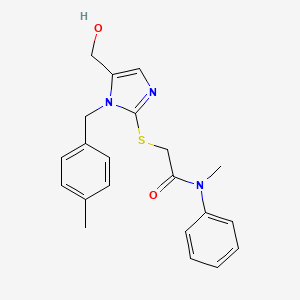
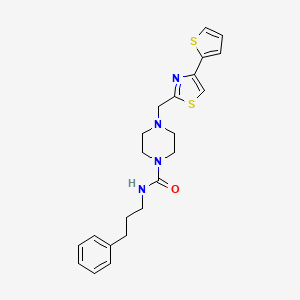
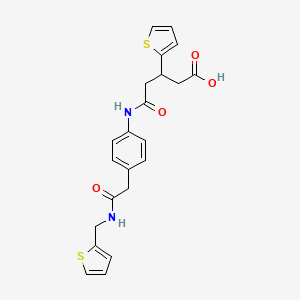

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2430132.png)
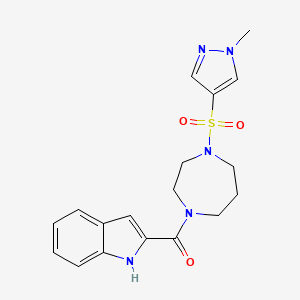
![N-[4-(2-oxoazetidin-1-yl)phenyl]-3-[(piperidin-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2430136.png)
![methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2430137.png)
![N-[3-(But-2-ynoylamino)cyclobutyl]cyclobutanecarboxamide](/img/structure/B2430140.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2430142.png)
![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2430143.png)
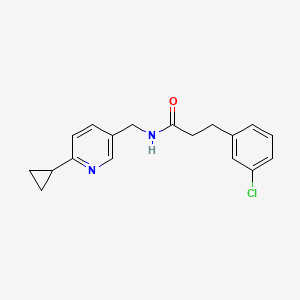
![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/no-structure.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2430150.png)